4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride
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Overview
Description
4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride is a chemical compound with a molecular structure that includes a pyridine ring substituted with an aminopropoxy group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 2-aminopropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including crystallization and filtration, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acid derivatives, while reduction may produce aminopropyl derivatives.
Scientific Research Applications
4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminopropoxy)pyridine-2-carboxylic acid
- 2-(2-aminopropoxy)pyridine-4-carboxylic acid dihydrochloride
Uniqueness
4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
CAS No. |
2703774-63-2 |
---|---|
Molecular Formula |
C9H13ClN2O3 |
Molecular Weight |
232.7 |
Purity |
95 |
Origin of Product |
United States |
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